molecular formula C14H18N2O B13575168 n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide

n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide

Cat. No.: B13575168
M. Wt: 230.31 g/mol
InChI Key: FUGTZJDUZFMPGU-UHFFFAOYSA-N
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Description

N-[3-(2,3-Dihydro-1H-indol-1-yl)propyl]prop-2-enamide is a synthetic amide compound featuring a 2,3-dihydroindole (indoline) moiety linked via a propyl chain to an acrylamide group. Its molecular formula is C₁₄H₁₈N₂O, with a molecular weight of 230.31 g/mol . The compound has been cataloged under CAS number EN300-744230, though discrepancies in early records note incomplete CAS data (e.g., "F") .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N-[3-(2,3-dihydroindol-1-yl)propyl]prop-2-enamide

InChI

InChI=1S/C14H18N2O/c1-2-14(17)15-9-5-10-16-11-8-12-6-3-4-7-13(12)16/h2-4,6-7H,1,5,8-11H2,(H,15,17)

InChI Key

FUGTZJDUZFMPGU-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCCN1CCC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

The synthesis of n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide can be achieved through various synthetic routes. One common method involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to an amino group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include methanesulfonic acid, manganese dioxide, and concentrated sulfuric acid. Major products formed from these reactions include various indole derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind with high affinity to multiple receptors, exerting its biological effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

(S)-3-(1H-Indol-3-yl)-N1-methylpropane-1,2-diamine

  • Structure : Shares the indole core but replaces the acrylamide with a methylpropane-diamine chain.
  • Molecular Formula: Not explicitly stated, but the indole and diamine groups suggest a nitrogen-rich, polar structure .
  • The diamine substituent may enhance solubility in polar solvents compared to the target compound.
  • Applications : Cataloged in rare chemical databases, implying niche research use .

(3-Nitrophenyl)(piperidin-1-yl)methanone

  • Structure : Aromatic nitro group and piperidine substituent instead of indoline and acrylamide.
  • Molecular Formula : C₁₂H₁₄N₂O₃ (estimated from name).
  • Key Differences: The nitro group introduces strong electron-withdrawing effects, altering electronic properties.
  • Status : Discontinued, similar to the target compound, indicating shared commercial challenges .

(E)-3-(3,4-Dihydroxyphenyl)-N-[3-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butylamino]propyl]prop-2-enamide

  • Structure : Complex enamide with multiple hydroxyl and methoxy groups on phenyl rings.
  • Molecular Formula : C₂₆H₃₀N₄O₆ (PubChem CID: 131751431) .
  • Key Differences :
    • Extensive hydroxylation increases polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility versus the target compound.
    • The extended conjugated system may confer distinct UV/Vis absorption properties .
  • Applications : Cited in safety databases, suggesting pharmacological or industrial evaluation .

Structural and Functional Group Analysis

Compound Core Structure Key Substituents Molecular Weight (g/mol) Polarity
N-[3-(2,3-Dihydro-1H-indol-1-yl)propyl]prop-2-enamide Indoline + acrylamide Propyl linker, acrylamide 230.31 Moderate
(S)-3-(1H-Indol-3-yl)-N1-methylpropane-1,2-diamine Indole + diamine Methylpropane-diamine ~220 (estimated) High
(3-Nitrophenyl)(piperidin-1-yl)methanone Nitrophenyl + piperidine Nitro group, piperidine ~246 (estimated) Low
(E)-3-(3,4-Dihydroxyphenyl)-[...]prop-2-enamide Polyhydroxy phenyl + enamide Multiple hydroxyl/methoxy groups ~494.54 Very High

Research and Commercial Insights

  • Synthesis Challenges: Both the target compound and (3-Nitrophenyl)(piperidin-1-yl)methanone are discontinued, hinting at synthetic complexity or instability .
  • Supplier Landscape: this compound has only one supplier, whereas analogs like N-[3-(2,4-Diamino-6-benzyl-pyrimidin-5-yl)propyl]-4-methyl-N-phenyl-benzenesulfonamide have three suppliers, suggesting greater demand for pyrimidine-based derivatives .

Gaps in Current Knowledge

  • No explicit data on solubility, stability, or biological activity for the target compound.
  • Limited commercial availability restricts practical applications.
  • Further studies comparing electronic properties (e.g., DFT calculations) or receptor binding profiles are needed.

Biological Activity

n-[3-(2,3-Dihydro-1H-indol-1-yl)propyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, synthesizing findings from various studies and sources.

  • Molecular Formula : C11H16N2
  • Molecular Weight : 176.26 g/mol
  • CAS Number : 61123-70-4
  • Structure : The compound features an indole moiety, which is known for its diverse biological activities.

Anticancer Activity

Research has demonstrated that indole derivatives exhibit promising anticancer properties. A study evaluating the compound's effects on human cancer cell lines (Colo320 for colon cancer and Calu-3 for lung cancer) revealed preferential antiproliferative activity. The results indicated low micromolar IC50 values, suggesting that the compound effectively inhibits cancer cell growth by inducing apoptosis through the activation of effector caspases .

Cell LineIC50 (µM)Mechanism of Action
Colo320<5Induction of apoptosis via caspase activation
Calu-3<5Induction of apoptosis via caspase activation

Neuroprotective Effects

The indole structure is associated with neuroprotective effects. Compounds similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity. These properties are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Properties

Indole derivatives have also shown anti-inflammatory effects in various models. The compound has been reported to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against several cancer cell lines. The study highlighted its capacity to induce apoptosis selectively in malignant cells while sparing normal cells, thus underscoring its potential as a therapeutic agent with minimal side effects .

Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models demonstrated that administration of the compound resulted in reduced neuronal loss and improved cognitive function after induced neurotoxic injury. This suggests that the compound may have applications in treating conditions like Alzheimer's disease .

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